3,4-二甲基苯甲酰胺

描述

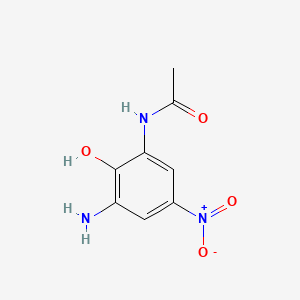

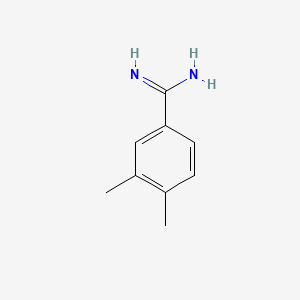

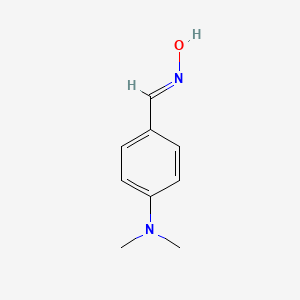

3,4-Dimethyl-benzamidine (also known as DMB) is an organic compound composed of a benzamidine group and a dimethyl group. It is an aromatic amine with a molecular weight of 141.19 g/mol. It is a white crystalline solid with a melting point of 112-113 °C and a boiling point of 213-214 °C. DMB is a useful reagent in organic synthesis and is used in a variety of scientific research applications.

科学研究应用

Antifungal Activity

- Scientific Field : Organic Chemistry

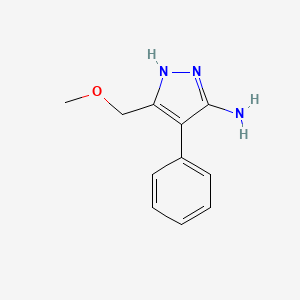

- Application Summary : Benzamidine derivatives containing 1,2,3-triazole moieties have been synthesized and tested for their antifungal activities .

- Methods of Application : The compounds were synthesized and their in vitro and in vivo fungicidal activities were tested against Colletotrichum lagenarium and Botrytis cinerea .

- Results : The synthesized benzamidines exhibited weak antifungal activities in vitro against the tested fungi, but some of the compounds showed excellent activities in vivo to the same strains . For instance, compound 9b showed 79% efficacy in vivo against C. lagenarium at a concentration of 200 μg/mL, and the efficacy of compound 16d (90%) toward the same strain was even superior than that of the commercial fungicide carbendazim (85%) .

Antioxidant and Antibacterial Activities

- Scientific Field : Organic Chemistry

- Application Summary : Novel benzamide compounds have been synthesized from 2,3-dimethoxybenzoic acid or 3-acetoxy-2-methylbenzoic acid and amine derivatives, and tested for their antioxidant and antibacterial activities .

- Methods of Application : The compounds were synthesized using TEA as base and THF as solvent. Their in vitro antioxidant activity was determined by total antioxidant, free radical scavenging, and metal chelating activity .

- Results : Some of the synthesized compounds showed more effective total antioxidant, free radical scavenging, and metal chelating activity compared with standards . The new compounds were also tested for their in vitro growth inhibitory activity against different bacteria .

Synthesis of Heterocyclic Compounds

- Scientific Field : Organic Chemistry

- Application Summary : Triazines and tetrazines, which can be synthesized from benzamidine derivatives, are common and significant moieties in biologically important molecules . They have provided a new dimension to the design of biologically important organic molecules .

- Methods of Application : Various synthetic routes for a variety of triazines and tetrazines have been demonstrated through microwave-assisted, solid-phase, metal-based, [4+2] cycloaddition, and multicomponent one-pot reactions .

- Results : The absence of weak bonds except for the aromatic group and the C=N linkages provides triazine and tetrazines rich nitrogen content, high chemical stability, and the amazing heteroatom effect (HAE) which leads to great practical applications such as heterogeneous catalysis, photocatalysis, separation and storage, and energy-related functions .

Synthesis of Benzimidazole Derivatives

- Scientific Field : Organic Chemistry

- Application Summary : Benzimidazole derivatives can be synthesized from ortho-phenylenediamines and benzaldehydes .

- Methods of Application : The compounds were synthesized using sodium metabisulphite as an oxidation agent in a mixture of solvent under mild condition .

- Results : The synthesized benzimidazole derivatives showed high yield and efficiency .

Metal-Mediated Synthesis

- Scientific Field : Organic Chemistry

- Application Summary : Benzamidine derivatives can be used in metal-mediated synthesis . For instance, the cyclization of N-benzyl-benzamidines under O2 atmosphere in dimethyl sulfoxide (DMSO) at 100 °C for 15 h through CuCl-catalyzed synthesis has been demonstrated .

- Methods of Application : The compounds were synthesized using CuCl as a catalyst in the presence of DMSO under an O2 atmosphere .

- Results : The synthesized compounds were produced in excellent yields .

Antioxidant Capacity

- Scientific Field : Organic Chemistry

- Application Summary : Compounds derived from benzimidazole with chlorine and methyl as substituents have been demonstrated to have an antioxidant capacity comparable with that of the reference standard BHT .

- Methods of Application : The compounds were synthesized and their antioxidant capacity was compared with that of the reference standard BHT .

- Results : The synthesized compounds showed an antioxidant capacity comparable with that of the reference standard BHT .

属性

IUPAC Name |

3,4-dimethylbenzenecarboximidamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12N2/c1-6-3-4-8(9(10)11)5-7(6)2/h3-5H,1-2H3,(H3,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QQSRGYGYLVLMFU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)C(=N)N)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20411058 | |

| Record name | 3,4-Dimethylbenzene-1-carboximidamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20411058 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

148.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3,4-Dimethylbenzimidamide | |

CAS RN |

26130-47-2 | |

| Record name | 3,4-Dimethylbenzene-1-carboximidamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20411058 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-Nitro-4-[(trifluoromethyl)sulfonyl]phenol](/img/structure/B1609343.png)